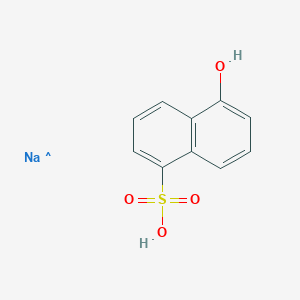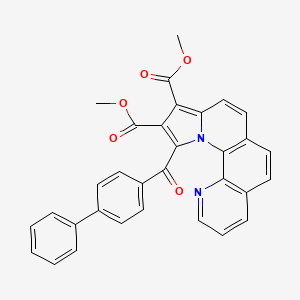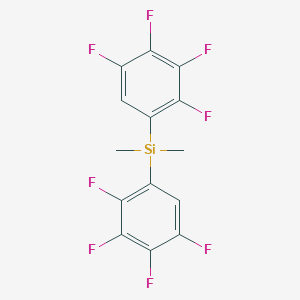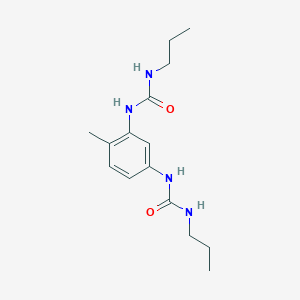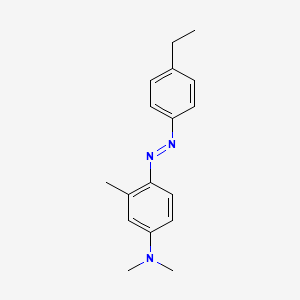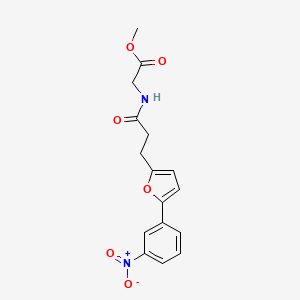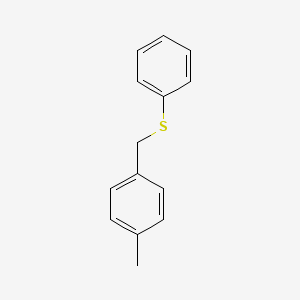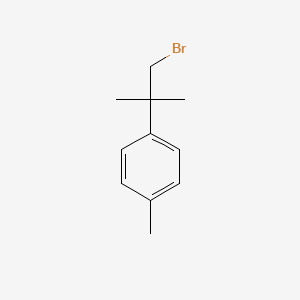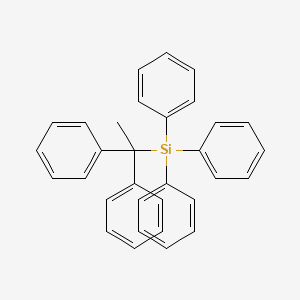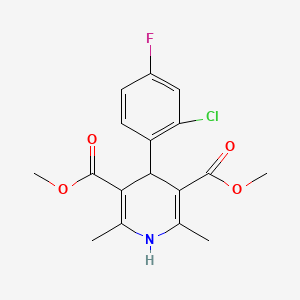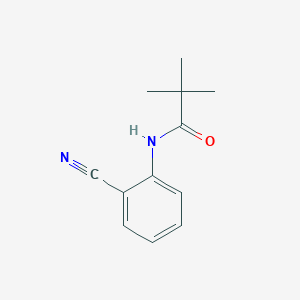
2'-Cyano-2,2-dimethylpropionanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Cyano-2,2-dimethylpropionanilide is an organic compound with the molecular formula C12H14N2O. It is known for its unique structure, which includes a cyano group and a dimethylpropionanilide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Cyano-2,2-dimethylpropionanilide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production methods for 2’-Cyano-2,2-dimethylpropionanilide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2’-Cyano-2,2-dimethylpropionanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2’-Cyano-2,2-dimethylpropionanilide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’-Cyano-2,2-dimethylpropionanilide involves its interaction with specific molecular targets and pathways. The cyano group and the aromatic ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
2-Cyanoacetamide: A related compound with similar reactivity but different structural features.
N-Cyanoacetamides: A class of compounds with a cyano group and an amide moiety, used in similar applications.
Uniqueness: 2’-Cyano-2,2-dimethylpropionanilide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyano group and a dimethylpropionanilide moiety makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
81102-88-7 |
|---|---|
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
N-(2-cyanophenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,1-3H3,(H,14,15) |
InChI-Schlüssel |
UTEFQTWRANORDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


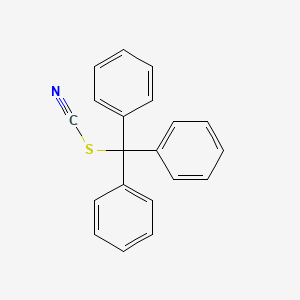
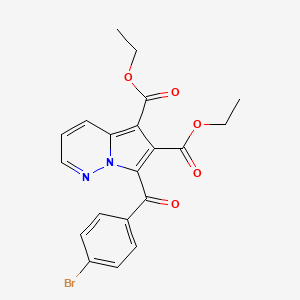
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
